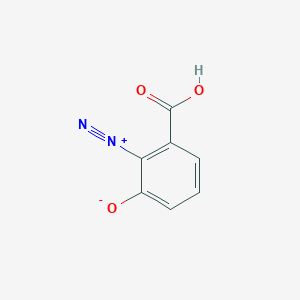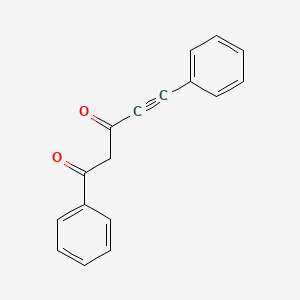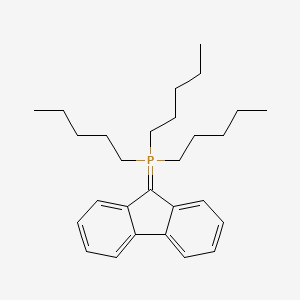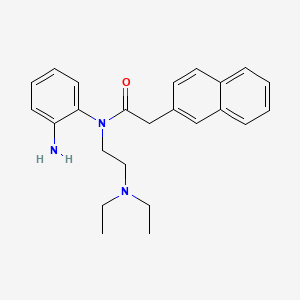
1-Naphthaleneacetamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthaleneacetamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)- is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Nitration and Reduction: Starting with naphthalene, nitration followed by reduction can introduce amino groups.
Amine Alkylation: The diethylaminoethyl group can be introduced through alkylation of amines.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthaleneacetamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)- can undergo various chemical reactions, including:
Oxidation: Leading to the formation of quinones or other oxidized products.
Reduction: Reducing agents can convert nitro groups to amino groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthaleneacetamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways may vary depending on the application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthaleneacetamide: A simpler derivative with similar structural features.
N-(o-aminophenyl)-acetamide: Shares the aminophenyl group.
N-(2-(diethylamino)ethyl)-acetamide: Contains the diethylaminoethyl group.
Uniqueness
1-Naphthaleneacetamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
101931-17-3 |
|---|---|
Formule moléculaire |
C24H29N3O |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-2-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C24H29N3O/c1-3-26(4-2)15-16-27(23-12-8-7-11-22(23)25)24(28)18-19-13-14-20-9-5-6-10-21(20)17-19/h5-14,17H,3-4,15-16,18,25H2,1-2H3 |
Clé InChI |
QXSOGLXPJQVTLZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN(C1=CC=CC=C1N)C(=O)CC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14326342.png)
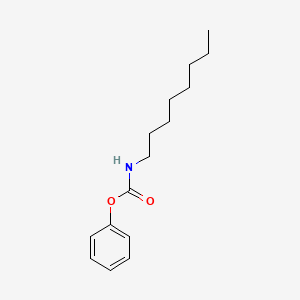
![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)
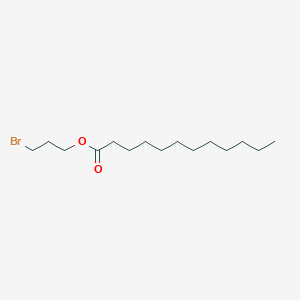
![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)
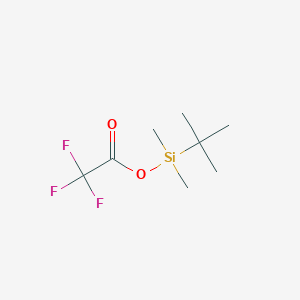
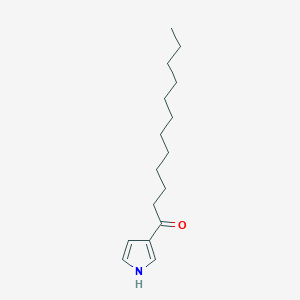
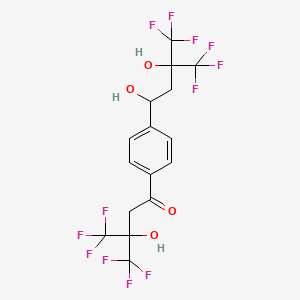
![6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan](/img/structure/B14326376.png)

![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
